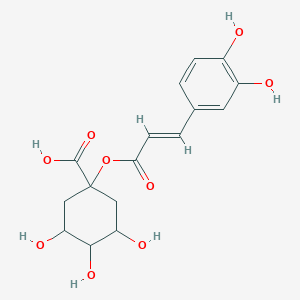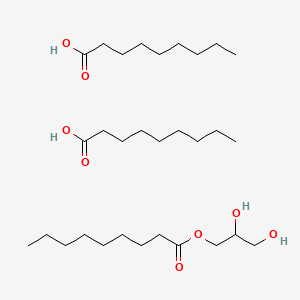
Glyceryl trinervonate
Overview
Description
Glyceryl trinervonate is a useful research compound. Its molecular formula is C75H140O6 and its molecular weight is 1137.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glyceryl trinervonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glyceryl trinervonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preterm Labor Management : GTN patches have been effective in suppressing uterine contractions in preterm labor, resulting in an average pregnancy prolongation of 34 days (Lees et al., 1994).
Shoulder Impingement Syndrome : Investigations show that GTN patches can be an alternative treatment for shoulder impingement syndrome due to their nitric oxide-producing action (Assem & Arora, 2014).
Cardiovascular Applications : GTN stimulates the formation of prostacyclin in coronary vessels and inhibits thromboxane biosynthesis in human platelets, which is beneficial for heart conditions like angina pectoris and congestive heart failure (Schrör et al., 1981).
Endurance and Thermoregulation : Glycerol ingestion with added fluid, including GTN, improves thermoregulation and endurance during exercise or exposure to hot environments (Robergs & Griffin, 1998).
Pain Relief in Tendinopathy : Topical GTN significantly reduced pain and improved functional measures in patients with Achilles tendinopathy (Paoloni et al., 2004).
Hemorrhoidectomy Recovery : GTN ointment effectively relieves pain and promotes wound healing after hemorrhoidectomy, although headache incidence may limit its application (Liu et al., 2015).
Metabolism Research : OPLC coupled with radioactivity detection, used in the study of GTN metabolism, demonstrates a rapid, economic, and effective separation system for detecting GTN metabolites (Klebovich et al., 2002).
Migraine Research : Migraineurs exposed to GTN develop more severe headaches, suggesting a genetically determined pathophysiological mechanism involving nitric oxide (Christiansen et al., 2000).
Chronic Anal Fissure Treatment : Local application of GTN can avoid surgery in over 80% of patients with chronic anal fissure (Oettle, 1997).
properties
IUPAC Name |
2,3-bis[[(E)-tetracos-15-enoyl]oxy]propyl (E)-tetracos-15-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25+,29-26+,30-27+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBUHTMAMVEYSR-WUOFIQDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl trinervonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3R)-3-(furan-2-yl)-5-(3-methoxyphenyl)-1,3-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B8205452.png)







![(8S,11S,13S,14S,17S)-11-[4-[(E)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8205490.png)

![[3-hexadecoxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B8205512.png)
![1-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]pyrrole-2,5-dione](/img/structure/B8205515.png)
